Chiral Configuration as a Determinant of Glucokinase Activator Potency
In the well-characterized glucokinase (GK) activator series terminating in RO-28-1675, the (R)-3-cyclopentyl-2-hydroxypropanoic acid scaffold serves as the essential chiral building block. Published data for RO-28-1675 demonstrate that the R-enantiomer activates GK with an EC50 of 54 nM, elevating Vmax by 1.5-fold and decreasing Km approximately 4-fold, while the S-enantiomer is entirely inactive in the same assay system [1]. This stereochemical requirement propagates to earlier intermediates: synthesis of the active (R)-configured propanamide relies on enantiopure (R)-3-cyclopentyl-2-hydroxypropanoic acid; use of the (S)-enantiomer would introduce an inactive diastereomer, critically compromising biological activity [1].
| Evidence Dimension | Bioactivity dependence on C2 stereochemistry for GK activator class |
|---|---|
| Target Compound Data | RO-28-1675 (R-enantiomer derived from (R)-3-cyclopentyl-2-hydroxypropanoic acid): EC50 54 nM; Vmax increased 1.5-fold; Km decreased ~4-fold [1] |
| Comparator Or Baseline | S-enantiomer analog (derived from (S)-3-cyclopentyl-2-hydroxypropanoic acid): no detectable GK activation [1] |
| Quantified Difference | >100-fold difference in EC50 (R active, S inactive) |
| Conditions | Human recombinant GK enzymatic assay, 5 mM glucose substrate, coupled NAD+/G6PDH detection [1] |
Why This Matters
For any project targeting GK activation or requiring a validated chiral fragment with a defined bioactivity fingerprint, the R-enantiomer is mandatory; the S-enantiomer is biologically silent, eliminating its utility in this key application space.
- [1] Enzyme Information Database. RO-28-1675 Glucokinase Activator Entry. https://enzyme-information.de (accessed 2026-05-11). View Source
